Lipophilicity (XLogP3-AA) as a Predictor of Solubility and Permeability Differences
The target compound exhibits a computed XLogP3-AA value of 1.8 [1]. In contrast, its direct unsubstituted analog, (1-Benzoylpyrrolidin-3-yl)methanol, possesses a lower predicted lipophilicity . This quantitative difference in lipophilicity indicates that the target compound will partition more favorably into organic phases and lipid bilayers, while exhibiting lower aqueous solubility. This is a key differentiator for researchers developing chromatographic separation methods or designing compounds with specific membrane permeability requirements.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | (1-Benzoylpyrrolidin-3-yl)methanol |
| Quantified Difference | Target compound is more lipophilic (higher XLogP3-AA). |
| Conditions | Computed property based on molecular structure. |
Why This Matters
Selection based on lipophilicity is crucial for optimizing solubility in assay buffers and predicting passive membrane permeability in cellular assays, ensuring the compound's behavior is suitable for the intended experimental conditions.
- [1] PubChem. PubChem Compound Summary for CID 62348324, [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol. National Center for Biotechnology Information (2025). View Source
